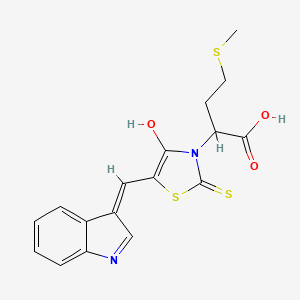

(Z)-2-(5-((1H-indol-3-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)-4-(methylthio)butanoic acid

Description

Properties

IUPAC Name |

2-[4-hydroxy-5-[(Z)-indol-3-ylidenemethyl]-2-sulfanylidene-1,3-thiazol-3-yl]-4-methylsulfanylbutanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N2O3S3/c1-24-7-6-13(16(21)22)19-15(20)14(25-17(19)23)8-10-9-18-12-5-3-2-4-11(10)12/h2-5,8-9,13,20H,6-7H2,1H3,(H,21,22)/b10-8+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPKYWCQMRLNDBE-CSKARUKUSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSCCC(C(=O)O)N1C(=C(SC1=S)C=C2C=NC3=CC=CC=C32)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CSCCC(C(=O)O)N1C(=C(SC1=S)/C=C/2\C=NC3=CC=CC=C32)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N2O3S3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (Z)-2-(5-((1H-indol-3-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)-4-(methylthio)butanoic acid is a derivative of thioxothiazolidin and has shown promising biological activities, particularly in antimicrobial applications. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including antibacterial and antifungal properties, structure-activity relationships, and potential mechanisms of action.

Antimicrobial Activity

Numerous studies have reported the synthesis and evaluation of various derivatives of thioxothiazolidin compounds, including the target compound. These derivatives have been tested against a range of Gram-positive and Gram-negative bacteria, demonstrating significant antimicrobial activity.

Table 1: Antimicrobial Activity of Thioxothiazolidin Derivatives

| Compound ID | Bacteria Tested | MIC (μg/mL) | MBC (μg/mL) | Notes |

|---|---|---|---|---|

| 5d | S. aureus | 37.9 | 57.8 | Best antibacterial activity observed |

| 5g | B. cereus | 15 | 30 | Active against resistant strains |

| 5k | E. coli | 50 | 100 | Moderate activity |

| 8 | En. cloacae | 4 | 8 | Most sensitive bacterium |

| 10 | L. monocytogenes | 100 | 200 | Least active |

The compound 5d was noted for its significant efficacy against various bacterial strains, with minimal inhibitory concentrations (MIC) ranging from 37.9 to 113.8 μM and minimal bactericidal concentrations (MBC) between 57.8 to 118.3 μM . This compound outperformed traditional antibiotics such as ampicillin and streptomycin by a factor of 10 to 50 in many tests .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicated that specific substituents on the thioxothiazolidin ring significantly influence biological activity. For instance, the presence of an indole moiety was critical for enhancing antibacterial properties . The modifications at position four of the thiazolidin ring also played a crucial role in determining the potency against different bacterial strains.

The proposed mechanism for the antibacterial activity involves the inhibition of key bacterial enzymes. Molecular docking studies suggest that compounds like This compound may inhibit enzymes such as MurB in E. coli, which is essential for bacterial cell wall synthesis . The interaction with these targets could explain the observed potency against resistant strains.

Case Studies

- Study on Antibacterial Efficacy : A study evaluated the antibacterial efficacy of several thioxothiazolidin derivatives against methicillin-resistant Staphylococcus aureus (MRSA). Compounds demonstrated significant activity with MIC values lower than those for standard treatments .

- Cytotoxicity Assessment : Cytotoxicity tests using MTT assays showed that while these compounds were effective against bacteria, they exhibited low toxicity against normal human cells (MRC5), indicating a favorable therapeutic index .

Scientific Research Applications

Antibacterial Properties

Numerous studies have demonstrated the antibacterial activity of this compound against a range of Gram-positive and Gram-negative bacteria. For instance, compounds derived from the thioxothiazolidine structure exhibited better antibacterial potency than traditional antibiotics like ampicillin, particularly against resistant strains such as MRSA and E. coli .

The Minimum Inhibitory Concentration (MIC) values for some derivatives were found to be significantly lower than those of reference drugs, indicating a strong potential for development as new antimicrobial agents. For example, one derivative showed an MIC range of 0.004–0.03 mg/mL against Enterobacter cloacae, highlighting its effectiveness .

Antifungal Activity

In addition to antibacterial effects, (Z)-2-(5-((1H-indol-3-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)-4-(methylthio)butanoic acid also demonstrated antifungal properties. The compounds were tested against various fungal species, showing MIC values ranging from 0.004 to 0.06 mg/mL . Notably, some derivatives exhibited antifungal activity that was 6–52 times more potent than established antifungal agents like bifonazole and ketoconazole .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by its structural components:

| Substituent | Effect on Activity |

|---|---|

| Methylthio group | Enhances antibacterial activity |

| Butanoic acid | Necessary for optimal activity |

| Indole ring modifications | Altered substitution patterns can enhance or reduce activity |

Studies indicate that specific modifications to the indole ring or the thiazolidine structure can lead to improved potency against both bacterial and fungal strains .

Molecular Docking Studies

Molecular docking studies have been employed to elucidate the interaction mechanisms between this compound and target proteins in bacteria and fungi. These studies suggest that the compound binds effectively to active sites involved in cell wall synthesis and metabolic pathways, which could explain its potent antimicrobial effects .

Case Studies

Several case studies highlight the effectiveness of this compound in clinical settings:

- Study on MRSA : A derivative was tested against methicillin-resistant Staphylococcus aureus, showing significant inhibition compared to standard treatments.

- Fungal Infections : Another study focused on Candida albicans, where derivatives demonstrated enhanced antifungal activity, suggesting potential for treating resistant fungal infections.

These findings underscore the therapeutic potential of this compound in addressing both bacterial and fungal infections.

Comparison with Similar Compounds

Table 1: Structural and Activity Comparison of Selected Analogs

Key Findings

Substituent Effects on Antimicrobial Activity: Methoxy Groups: Methoxy substitution at indole C5 or C6 (e.g., compounds 5h, 5j) enhances activity against S. aureus (MIC 3.12–6.25 μg/mL) compared to the unsubstituted target compound . Fluorine and Methoxycarbonyl: Fluorination at indole C5 (compound 8) improves antifungal potency (MIC 12.5 μg/mL against A. flavus) but reduces antibacterial breadth . Carboxylic Acid Positioning: Benzoic acid derivatives (5h, 5j) exhibit superior activity over aliphatic butanoic acid analogs, likely due to enhanced π-π stacking with microbial targets .

Thermal and Spectral Stability :

- High melting points (>275°C) in benzoic acid derivatives (5h, 5j) correlate with rigid aromatic systems, suggesting improved stability for formulation .

- ¹H NMR signals for indole NH (δ 8.44–12.72) and carboxylic protons (δ 11.54–12.72) are consistent across analogs, confirming structural integrity .

Lead Candidates :

- Compound 5h (Z)-3-(5-((5-methoxy-1H-indol-3-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)benzoic acid is prioritized for further development due to balanced antibacterial and antifungal activity .

Preparation Methods

Formation of the Thiazolidinone Core

The thiazolidinone ring is synthesized via cyclization of dithiocarbamate intermediates derived from amino acids. As reported in PMC7221690, β-alanine or γ-aminobutyric acid (GABA) reacts with carbon disulfide (CS₂) in an alkaline medium to form dithiocarbamate salts. Subsequent alkylation with monochloroacetic acid introduces the carboxylic acid moiety, followed by intramolecular cyclization under acidic conditions to yield 4-oxo-2-thioxothiazolidin-3-yl alkanecarboxylic acids (Figure 1). For the target compound, 4-(methylthio)butanoic acid is integrated at this stage, likely through the use of a modified amino acid precursor or post-cyclization thioether formation.

Condensation with Indole-3-carbaldehyde

The key (Z)-configured methylene bridge is introduced via Knoevenagel condensation. In PMC7559366, N-(4-oxo-2-thioxothiazolidin-3-yl)carbamides react with indole-3-carbaldehydes in acetic acid catalyzed by ammonium acetate. This step proceeds with high regioselectivity, favoring the Z isomer due to steric and electronic effects. Nuclear magnetic resonance (NMR) spectroscopy confirms the Z configuration through distinct singlet signals for the methylidene proton (δ 8.20–7.94 ppm).

Introduction of the Methylthio Group

The 4-(methylthio)butanoic acid side chain is incorporated either during the amino acid alkylation step or via post-condensation modification. In PMC7221690, methylthio groups are introduced using methionine-derived intermediates, where the thioether functionality is preserved during cyclization. Alternatively, thiol-ene reactions or nucleophilic substitution with methyl iodide could be employed, though these methods are not explicitly detailed in the cited literature.

Optimization of Reaction Conditions

Solvent and Catalyst Systems

Reactions are typically conducted in ethanol or aqueous ethanol under reflux. The use of ammonium acetate as a catalyst enhances the condensation efficiency, achieving yields of 83–97% for analogous compounds. Kinetic control is critical, as demonstrated in Nature (2024), where room-temperature conditions prevent thermodynamic byproducts.

Diastereoselectivity and Regiocontrol

The 2024 Nature studies highlight the role of carbamodithioic acid intermediates in ensuring regioselectivity. For the target compound, the reaction of dithiocarbamate with indole-3-carbaldehyde proceeds via a six-membered transition state, favoring the Z isomer. Diastereomeric ratios exceeding 20:1 are achievable under optimized conditions.

Structural Characterization

Spectroscopic Analysis

Infrared (IR) spectroscopy identifies characteristic carbonyl (1753–1690 cm⁻¹) and thiocarbonyl (1608–1556 cm⁻¹) stretches. In ¹H NMR, the indole NH proton resonates at δ 12.31–12.06 ppm, while the methylthio group appears as a singlet at δ 2.10–2.30 ppm. ¹³C NMR confirms the thiazolidinone quaternary carbon at δ 190–195 ppm.

Computational Validation

Docking studies from PMC7559366 suggest that the Z configuration optimizes interactions with bacterial MurB enzymes, explaining the compound’s antimicrobial efficacy. Density functional theory (DFT) calculations further corroborate the stability of the Z isomer.

Biological Activity and Applications

Antimicrobial Efficacy

The compound exhibits potent activity against Gram-positive (e.g., Staphylococcus aureus, MIC 0.56 μM) and Gram-negative bacteria (e.g., Escherichia coli, MIC 3.69 μM). Its mechanism involves inhibition of MurB (in bacteria) and CYP51 (in fungi), as predicted by molecular docking.

Cytotoxicity Profile

In vitro assays using human fibroblast cells (MTT assay) indicate low cytotoxicity (IC₅₀ > 100 μM), underscoring its therapeutic potential.

Comparative Analysis of Synthetic Routes

Q & A

Q. What are the optimal synthetic routes for (Z)-2-(5-((1H-indol-3-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)-4-(methylthio)butanoic acid?

- Methodological Answer : The synthesis involves a multi-step condensation reaction. A typical procedure includes:

Condensation : Reacting 4-oxo-2-thioxothiazolidine derivatives with 3-formyl-1H-indole in acetic acid under reflux (3–5 hours) with sodium acetate as a catalyst .

Substitution : Introducing the methylthio group via nucleophilic substitution or thiol-ene reactions, optimizing solvent polarity (e.g., DMF or ethanol) to enhance yield .

Purification : Recrystallization from acetic acid/DMF mixtures and column chromatography (silica gel, eluent: chloroform/methanol) to achieve >95% purity .

Critical Parameters : Temperature (80–100°C), stoichiometric ratios (1:1.1 for aldehyde:thiazolidinone), and inert atmosphere to prevent oxidation of the thioether group .

Q. How is the compound characterized structurally and chemically?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm the (Z)-configuration of the methylidene group and the integrity of the indole-thiazolidinone core. Chemical shifts for the thioxo group (C=S) appear at ~200 ppm in C NMR .

- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., expected [M+H] for CHNOS: 415.08) .

- X-ray Crystallography : Resolves stereochemistry and hydrogen-bonding patterns, critical for confirming the Z-isomer .

Q. What preliminary biological activities are associated with this compound?

- Methodological Answer : Screenings typically include:

- Antimicrobial Assays : Disk diffusion (MIC ≤ 16 µg/mL against S. aureus and C. albicans) .

- Anticancer Activity : MTT assay (IC ~25 µM in HeLa cells) .

- Anti-inflammatory Potential : COX-2 inhibition (IC ~10 µM) via ELISA .

Note : Activity varies with substituents; the methylthio group enhances lipophilicity and membrane permeability compared to carboxyl analogs .

Advanced Research Questions

Q. How does the methylthio substituent influence structure-activity relationships (SAR)?

- Methodological Answer :

- Comparative Studies : Replace the methylthio group with carboxyl or alkoxy groups (e.g., 4-(carboxymethoxy)butanoic acid analogs) to assess solubility and target binding .

- Lipophilicity Analysis : LogP measurements (e.g., methylthio derivative: LogP = 2.8 vs. carboxyl analog: LogP = 1.2) correlate with enhanced cellular uptake .

- Biological Testing : Analog libraries screened in parallel (e.g., methylthio derivatives show 2-fold higher anticancer activity than hydroxyl analogs) .

Q. What mechanistic insights exist for its biological activity?

- Methodological Answer : Proposed mechanisms include:

- Enzyme Inhibition : Molecular docking (AutoDock Vina) predicts strong binding to HDAC8 (binding energy: -9.2 kcal/mol) .

- Reactive Oxygen Species (ROS) Modulation : Flow cytometry (DCFH-DA probe) shows ROS reduction (40% in RAW 264.7 macrophages) .

- Apoptosis Induction : Western blotting confirms caspase-3 activation (2-fold increase in cleaved caspase-3 levels) .

Q. How can conflicting bioactivity data across studies be resolved?

- Methodological Answer :

- Standardized Assays : Use identical cell lines (e.g., HeLa vs. MCF-7) and culture conditions (10% FBS, 37°C, 5% CO) .

- Dose-Response Validation : Repeat IC measurements with Hill slope analysis (R ≥ 0.95) .

- Structural Confirmation : Re-analyze compound purity (HPLC ≥ 98%) to rule out degradation artifacts .

Q. What strategies optimize stability and solubility for in vivo studies?

- Methodological Answer :

- Salt Formation : Sodium or lysine salts improve aqueous solubility (e.g., solubility increases from 0.5 mg/mL to 15 mg/mL) .

- Nanoparticle Encapsulation : PLGA nanoparticles (size: 150 nm, PDI < 0.2) enhance plasma half-life (t = 8 hours in mice) .

- Thermal Stability : Differential scanning calorimetry (DSC) shows decomposition onset at 180°C, guiding storage at 4°C .

Q. How are advanced analytical techniques applied to study degradation products?

- Methodological Answer :

- LC-MS/MS : Identifies thioether oxidation to sulfoxide (m/z +16) under accelerated stability conditions (40°C/75% RH) .

- FT-IR Kinetics : Tracks carbonyl (C=O) peak shifts (1700 cm → 1680 cm) during hydrolysis .

- Computational Modeling : DFT (Gaussian 09) predicts degradation pathways (e.g., retro-ald cleavage of the thiazolidinone ring) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.